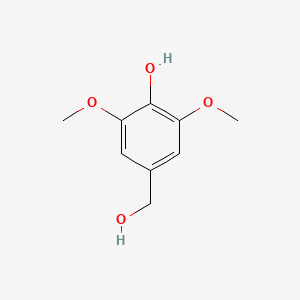

4-Hydroxy-3,5-diméthoxybenzyle alcool

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Hydroxy-3,5-dimethoxybenzyl alcohol involves protective group strategies and specific chemical reactions that enable its production. One approach includes the use of dimethoxybenzyl protecting groups, which are removed by DDQ oxidation at room temperature but are stable to strong acids (Nakajima, Abe, & Yonemitsu, 1988). This indicates a method for synthesizing the compound through selective deprotection techniques.

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3,5-dimethoxybenzyl alcohol can be analyzed through spectroscopic methods, including Raman and FTIR spectra. These techniques provide insights into the compound's vibrational spectra at the molecular level, essential for understanding its structural characteristics and reactivity (Yun-xia Han et al., 2010).

Chemical Reactions and Properties

4-Hydroxy-3,5-dimethoxybenzyl alcohol participates in various chemical reactions, showcasing its versatility as a reagent or intermediate in organic synthesis. For instance, it is involved in Brønsted acid-catalyzed stereoselective cycloadditions with N,N'-cyclic azomethine imines, leading to the formation of biologically important seven-membered heterocyclic scaffolds (Guang-Jian Mei et al., 2017). This reactivity is pivotal for synthesizing complex organic molecules.

Physical Properties Analysis

The physical properties of 4-Hydroxy-3,5-dimethoxybenzyl alcohol, such as melting point, boiling point, and solubility, are critical for its handling and application in chemical syntheses. Although specific studies on these properties were not directly found, they can be inferred from related compounds and their behavior in chemical reactions and environments.

Chemical Properties Analysis

The chemical properties of 4-Hydroxy-3,5-dimethoxybenzyl alcohol, including its stability under various conditions and reactivity with different chemical reagents, are essential for its utility in organic chemistry. Its stability under strong acids and reactivity in DDQ oxidation are notable, suggesting it is a versatile compound for synthetic applications (Nakajima, Abe, & Yonemitsu, 1988).

Applications De Recherche Scientifique

Oxydation sélective

L'oxydation sélective est cruciale dans diverses industries chimiques car elle transforme les produits chimiques nocifs en composés précieux {svg_1} {svg_2}. Le 4-hydroxy-3,5-diméthoxybenzyle alcool a été utilisé dans l'étude de l'activité sonocatalytique de matériaux carbonés poreux pour l'oxydation sélective {svg_3} {svg_4}. Ce processus a considérablement augmenté l'activité catalytique du C-méso (matériau carboné mésoporeux non dopé) {svg_5} {svg_6}.

Sonocatalyse

La sonocatalyse, une approche durable émergente, a été explorée en utilisant le this compound {svg_7} {svg_8}. Dans ce contexte, le composé a été soumis à une sonication à des fréquences de 22, 100, 500 et 800 kHz avec une amplitude de 50 % {svg_9} {svg_10}.

Chimie verte

Dans le domaine de la chimie verte, le this compound a été utilisé dans l'étude de matériaux carbonés dopés à l'azote ou non dopés comme alternatives aux catalyseurs à base de métaux rares et économiquement sensibles {svg_11} {svg_12}.

Synthèse de composés dendritiques

Le this compound a été utilisé comme matière de départ pour la synthèse de composés dendritiques {svg_13}. Les dendrimères sont des macromolécules fortement ramifiées en forme d'étoile avec des dimensions à l'échelle nanométrique. Ils sont utilisés dans diverses applications scientifiques et industrielles en raison de leurs propriétés physiques et chimiques uniques.

Mécanisme D'action

Target of Action

4-Hydroxy-3,5-dimethoxybenzyl alcohol primarily targets signaling pathways involved in the growth and replication of infectious agents . It has been observed to inhibit the transcription and translation of specific genes essential for certain bacteria’s survival .

Mode of Action

The compound interacts with its targets by inhibiting the signaling pathways involved in the growth and replication of infectious agents . This inhibition results in the disruption of the transcription and translation processes of specific genes, which are essential for the survival of certain bacteria .

Biochemical Pathways

The affected biochemical pathways are those involved in the growth and replication of infectious agents . The downstream effects of this interaction include the inhibition of the transcription and translation of specific genes, leading to a decrease in the survival rate of certain bacteria .

Pharmacokinetics

Its solubility is known to be sparingly soluble (040 g/L at 25°C) , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-Hydroxy-3,5-dimethoxybenzyl alcohol’s action include the inhibition of specific gene transcription and translation processes . This inhibition disrupts the normal functioning of certain bacteria, thereby reducing their survival rate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-3,5-dimethoxybenzyl alcohol. For instance, the compound’s solubility can be affected by the temperature of the environment . Additionally, the compound’s efficacy may be influenced by the presence of other substances in the environment that could interact with it.

Safety and Hazards

4-Hydroxy-3,5-dimethoxybenzyl alcohol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Propriétés

IUPAC Name |

4-(hydroxymethyl)-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,10-11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOAEJWSKPQLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201050 | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

530-56-3 | |

| Record name | Syringyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SYRINGIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G66I59XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes carbonaceous materials interesting for the selective oxidation of 4-Hydroxy-3,5-dimethoxybenzyl alcohol?

A1: The research focuses on using N-doped and non-doped carbonaceous materials as potential catalysts for this reaction. This is driven by the need to find alternatives to traditional metal-based catalysts, which can be expensive and environmentally harmful. Carbonaceous materials, particularly those with tailored porosity and surface chemistry, present an attractive option due to their potential for cost-effectiveness and environmental friendliness.

Q2: How did the researchers assess the catalytic activity of the carbonaceous materials under sonication?

A2: The researchers synthesized various carbonaceous materials using a hard-template technique. These materials were then subjected to sonication at different frequencies (22, 100, 500, and 800 kHz) with a 50% amplitude. The catalytic activity was evaluated by monitoring the conversion of 4-Hydroxy-3,5-dimethoxybenzyl alcohol during the sonochemical reaction. The results showed that C-meso, a non-doped mesoporous carbon material, exhibited significantly increased catalytic activity under sonication compared to the control conditions without sonication [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1209453.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1209464.png)